(2S)-5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one
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Overview
Description
(2S)-5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one is a natural product found in Citrus tamurana, Citrus medica, and other organisms with data available.
Scientific Research Applications
Cytotoxic Properties
(2S)-5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one and its derivatives have been studied for their cytotoxic properties. A study on Marila pluricostata leaves identified compounds including derivatives of this chemical structure, which were tested for cytotoxicity against various human cancer cell lines, indicating potential anti-cancer applications (López-Pérez et al., 2005).
Synthesis Techniques
Efficient methods for synthesizing derivatives of this compound have been developed. For instance, a method for the synthesis of 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives, starting from 4-hydroxy-2H-chromen-2-one, demonstrates the chemical's role in facilitating complex chemical reactions (Kamble et al., 2021).
Pharmaceutical Interest
The compound's derivatives are of pharmaceutical interest, particularly in synthesizing diverse functionalized pyrano[3,2-c]chromen-5(4H)-ones. Their synthesis through catalyst-free, eco-friendly methods highlights their potential in developing new pharmaceuticals (Brahmachari & Nurjamal, 2017).
Antimicrobial Activity
Some derivatives of this compound have shown significant antimicrobial activity. Microwave-assisted synthesis of certain derivatives demonstrated their potential against various bacterial and fungal strains, suggesting their application in antimicrobial therapies (Ashok et al., 2016).
Electrocatalytic Applications
The compound and its derivatives are also utilized in electrocatalytic applications. For instance, their use in the efficient synthesis of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives under mild conditions highlights their role in facilitating electrochemical reactions (Vafajoo et al., 2014).
properties
Molecular Formula |
C20H18O5 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(2S)-5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C20H18O5/c1-20(2)8-7-13-17(25-20)10-15(23)18-14(22)9-16(24-19(13)18)11-3-5-12(21)6-4-11/h3-8,10,16,21,23H,9H2,1-2H3/t16-/m0/s1 |
InChI Key |
JTJIFFUHXHGAOQ-INIZCTEOSA-N |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2O[C@@H](CC3=O)C4=CC=C(C=C4)O)O)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC(CC3=O)C4=CC=C(C=C4)O)O)C |
synonyms |
citflavanone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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